molecular formula C18H27N3O4 B2369150 2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1097864-91-9

2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No. B2369150
CAS RN: 1097864-91-9
M. Wt: 349.431
InChI Key: WAKQTQWCGBBHGF-UHFFFAOYSA-N
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Description

The compound “2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains an amino acid backbone, suggesting it may have biological activity.


Molecular Structure Analysis

The molecular formula of the compound is C18H27N3O4, and its molecular weight is 349.431. It contains a morpholine ring, an amino acid backbone, and a m-tolylamino group.


Physical And Chemical Properties Analysis

Morpholinos are usually soluble and stable in pure water . They are uncharged at physiological pH, unlike DNA, which utilizes phosphate groups .

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Analgesic Activities

Research has explored the synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, revealing moderate antimicrobial and analgesic activities. These compounds were synthesized via interaction of aroylpyruvic acids with morpholine, showing potential in developing new therapeutic agents (V. O. Koz’minykh et al., 2004).

Peptidomimetic Chemistry

A study on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlighted its application in peptidomimetic chemistry, showcasing the compound's compatibility with solid-phase peptide synthesis. This work opens avenues for the design of novel peptidomimetics (Filippo Sladojevich et al., 2007).

Pharmaceutical Applications

Cardioselective Agonists

A parallel series of amidoalkylamino-substituted compounds, including morpholine derivatives, were evaluated for their beta-adrenoceptor stimulant properties. This study identified compounds with significant cardioselectivity and agonist properties, contributing to the development of cardiac stimulants (J. J. Barlow et al., 1981).

Antiulcer Activity

The synthesis and evaluation of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups, including 3-morpholinopropylamino derivatives, demonstrated potent inhibitory effects on gastric acid secretion and ethanol-induced gastric ulcers. These findings suggest the therapeutic potential of these compounds in treating ulcers (H. Inoue et al., 1994).

Chemical Synthesis and Modification

Morpholine Amino Acids

Novel morpholine amino acids were synthesized, presenting as compact modules in medicinal chemistry. These compounds could modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating their utility in drug design and synthesis (Buyu Kou et al., 2017).

properties

IUPAC Name

4-(3-methylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-14-4-2-5-15(12-14)20-17(22)13-16(18(23)24)19-6-3-7-21-8-10-25-11-9-21/h2,4-5,12,16,19H,3,6-11,13H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQTQWCGBBHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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